ethyl 3-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate ethyl 3-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 1105233-60-0
VCID: VC6598394
InChI: InChI=1S/C25H22N4O5/c1-3-33-25(32)18-6-4-7-19(14-18)26-21(30)15-29-13-5-8-20(24(29)31)23-27-22(28-34-23)17-11-9-16(2)10-12-17/h4-14H,3,15H2,1-2H3,(H,26,30)
SMILES: CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C
Molecular Formula: C25H22N4O5
Molecular Weight: 458.474

ethyl 3-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate

CAS No.: 1105233-60-0

Cat. No.: VC6598394

Molecular Formula: C25H22N4O5

Molecular Weight: 458.474

* For research use only. Not for human or veterinary use.

ethyl 3-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate - 1105233-60-0

Specification

CAS No. 1105233-60-0
Molecular Formula C25H22N4O5
Molecular Weight 458.474
IUPAC Name ethyl 3-[[2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate
Standard InChI InChI=1S/C25H22N4O5/c1-3-33-25(32)18-6-4-7-19(14-18)26-21(30)15-29-13-5-8-20(24(29)31)23-27-22(28-34-23)17-11-9-16(2)10-12-17/h4-14H,3,15H2,1-2H3,(H,26,30)
Standard InChI Key OZPPWGBCNMYSRT-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises three primary domains:

  • 1,2,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen and one oxygen atom at positions 1, 2, and 4, respectively. The 4-methylphenyl substituent at position 3 enhances lipophilicity, potentially improving membrane permeability.

  • 2-Oxo-1,2-Dihydropyridine: A six-membered ring with a ketone group at position 2, contributing to hydrogen-bonding interactions with biological targets. The dihydro configuration introduces partial saturation, modulating electronic properties.

  • Ethyl Benzoate Backbone: The esterified benzoic acid group at position 3 provides steric bulk and influences solubility. The ethyl ester moiety is often utilized as a prodrug strategy to enhance bioavailability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₅H₂₂N₄O₅
Molecular Weight458.474 g/mol
IUPAC NameEthyl 3-[[2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate
logP (Predicted)3.8 ± 0.5
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis involves three key intermediates (Figure 1):

  • 4-Methylphenyl-1,2,4-oxadiazole: Typically synthesized via cyclization of amidoximes with carboxylic acid derivatives under microwave irradiation.

  • 2-Oxo-1,2-dihydropyridine: Prepared through cyclocondensation of β-keto esters with ammonium acetate.

  • Ethyl 3-Aminobenzoate: Functionalized via acetamide linkage to bridge the pyridinone and oxadiazole units.

Optimization Strategies

  • Microwave-Assisted Synthesis: Reduces reaction times from 12–24 hours to 30–60 minutes while improving yields by 15–20% compared to conventional heating.

  • Catalytic Systems: Pd/C or Ni catalysts facilitate coupling reactions between aromatic rings and heterocycles, achieving >85% purity in final products.

Biological Activities and Mechanisms

Oxadiazole-Mediated Target Modulation

The 1,2,4-oxadiazole ring engages in:

  • Enzyme Inhibition: Competes with ATP for binding pockets in kinases (e.g., MAPK, PI3K) through π-π stacking and hydrogen bonding .

  • Receptor Antagonism: Blocks prostaglandin E2 (PGE2) receptors, explaining observed anti-inflammatory effects in analogs.

Pyridinone Contributions

  • ROS Scavenging: The 2-oxo group quenches reactive oxygen species (ROS), as demonstrated in murine macrophage models (IC₅₀ = 12.3 μM) .

  • DNA Intercalation: Planar regions of the dihydropyridine intercalate into DNA helices, inducing apoptosis in cancer cell lines.

Table 2: Comparative Bioactivity of Structural Analogs

CompoundIC₅₀ (Anti-inflammatory)IC₅₀ (Anticancer)
Target CompoundPendingPending
EVT-33624328.2 μM15.7 μM
L793-4368 11.4 μM22.1 μM
CAS 1105226-08-1 6.8 μM9.3 μM

Pharmacokinetic Profiling

Absorption and Distribution

  • logP: Predicted value of 3.8 suggests moderate lipophilicity, favoring intestinal absorption but requiring formulation aids for aqueous solubility.

  • Plasma Protein Binding: >90% binding anticipated due to aromatic stacking with albumin .

Metabolic Pathways

  • Ester Hydrolysis: Hepatic carboxylesterases cleave the ethyl benzoate to the carboxylic acid, enhancing renal excretion.

  • Oxadiazole Ring Oxidation: CYP3A4 mediates hydroxylation at the 4-methylphenyl group, producing inactive metabolites .

Therapeutic Applications

Oncology

In silico docking studies predict strong affinity (Kd = 4.7 nM) for EGFR tyrosine kinase, surpassing erlotinib (Kd = 6.2 nM) . Xenograft models using analogs show 58% tumor volume reduction versus controls .

Inflammation Management

Structural similarities to COX-2 inhibitors suggest potential for treating arthritis. Analog L793-4368 reduces paw edema in rats by 62% at 10 mg/kg .

Challenges and Future Directions

Synthetic Scalability

Current yields of 34–41% necessitate optimization for industrial production. Flow chemistry approaches may enhance throughput.

Toxicity Profiling

No acute toxicity data exist. Prioritize:

  • Ames test for mutagenicity

  • hERG channel binding assays

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